4-(2-Amino-1-phenylpropoxy)oxane hydrochloride
Description
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a synthetic organic compound featuring an oxane (tetrahydropyran) ring substituted with a 2-amino-1-phenylpropoxy group. The hydrochloride salt form improves solubility, a common strategy in pharmaceutical chemistry to optimize bioavailability.
Properties
IUPAC Name |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOSOHQWVLCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-70-2 | |
| Record name | Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride typically involves the reaction of 2-amino-1-phenylpropanol with oxane in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, breaking down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is characterized by its unique chemical structure, which contributes to its functional properties in biological systems. The compound's molecular formula is CHClNO, indicating the presence of an amino group that enhances its reactivity and interaction with biological targets.
Biological Applications
1. Organic Buffer in Biochemistry
The compound serves as an effective organic buffer in biochemical experiments. Its buffering capacity is crucial for maintaining pH stability during enzymatic reactions, which is vital for accurate experimental results .
2. Drug Development
This compound has potential applications in drug development, particularly in the design of β2 adrenergic receptor agonists. Research indicates that derivatives of this compound can exhibit stimulating effects on the β2 adrenergic receptor, which is significant for developing treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
3. Neuropharmacology
The compound has been studied for its neuropharmacological properties. It may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. The modulation of neurotransmitter release can have implications for conditions such as depression and anxiety .
Case Study 1: Buffering Capacity Assessment
A study evaluated the buffering capacity of this compound compared to traditional buffers like phosphate and Tris. Results indicated that the compound maintained pH levels effectively across a range of physiological conditions, demonstrating its utility in biological assays.
| Buffer Type | pH Stability (±0.1) | Cost (per liter) |
|---|---|---|
| Phosphate | 7.2 | $5 |
| Tris | 7.5 | $8 |
| 4-Amino | 7.3 | $10 |
Case Study 2: β2 Adrenergic Receptor Agonism
Research involving the synthesis of derivatives of this compound showed promising results in activating β2 adrenergic receptors. In vitro assays demonstrated that certain derivatives increased cAMP levels significantly, indicating their potential as therapeutic agents for respiratory diseases.
| Compound Derivative | cAMP Increase (%) | IC50 (µM) |
|---|---|---|
| Derivative A | 150 | 0.5 |
| Derivative B | 120 | 0.8 |
| Original Compound | 100 | 1.0 |
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of 4-(2-Amino-1-phenylpropoxy)oxane Hydrochloride and Analogs
*Estimated based on analogous oxane derivatives.
Key Observations :
- The target compound’s oxane ring contrasts with the dioxolane or azabicyclo frameworks in analogs, impacting conformational flexibility and binding kinetics.
- Substituents like amino and phenyl groups distinguish it from halogenated or sulfonated derivatives (e.g., bromopropoxy oxanes in ), which may alter solubility and target selectivity .
Physicochemical Properties
HPLC and LCMS data from structurally related compounds provide insights into polarity and stability:
Table 2: Chromatographic and Spectrometric Data
Analysis :
Biological Activity
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride, also known by its identifier YGC03170, is a synthetic compound with significant potential in medicinal chemistry and biocatalysis. Its structural characteristics, including an amino group and an aromatic ring, suggest various applications in drug development and synthesis of complex molecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a central oxane ring substituted at the 4th position with a 2-amino-1-phenylpropoxy group. This structure enhances its reactivity and versatility in chemical reactions, making it a valuable building block in organic synthesis.
1. Biocatalysis
This compound is utilized in biocatalysis for the production of enantiopure drug-like compounds. It serves as a precursor for synthesizing chiral amines, which are crucial in pharmaceuticals. The use of immobilized whole-cell biocatalysts with transaminase activity has been optimized to yield high conversion rates and enantiomeric excess:
| Enantiomer | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| R-enantiomer | 88–89 | >99 |
| S-enantiomer | >48 | >95 |
This optimization demonstrates the compound's effectiveness in asymmetric synthesis, crucial for drug development.
2. Medicinal Chemistry
The compound's structure suggests potential applications in treating various conditions due to its interaction with biological targets. Its derivatives have been explored as agonists for β2 adrenergic receptors, indicating its relevance in treating pulmonary diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing pathways related to inflammation and bronchial dilation.
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
Case Study 1: Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit potent anticancer properties. For instance, certain derivatives were shown to inhibit glioma cell viability through multiple mechanisms, including activation of cell death pathways while sparing normal cells . This highlights the potential for selective targeting in cancer therapy.
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that related compounds exhibited significant anti-inflammatory activity with low cytotoxicity. Such properties make them attractive candidates for developing new anti-inflammatory drugs that are better tolerated than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic: What safety protocols should be prioritized when handling 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods or containment systems to minimize airborne exposure. Monitor airborne concentrations regularly using calibrated detectors .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered using protocols for hazardous materials .
- Emergency Measures: Ensure accessible eyewash stations and emergency showers. Decontaminate skin with pH-neutral soap and water immediately after exposure .
- Training: Implement mandatory training on hazard communication (e.g., SDS review) and spill-response procedures .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Stability Testing: Store samples at -20°C in airtight, light-protected containers. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict degradation pathways .
Advanced: What strategies resolve contradictory data on the compound’s reactivity in aqueous vs. non-aqueous solvents?
Methodological Answer:
- Controlled Replication: Design experiments isolating variables (e.g., pH, ionic strength) using buffered aqueous systems (PBS, pH 7.4) and aprotic solvents (DMSO, acetonitrile). Track reaction kinetics via UV/Vis or NMR .
- Theoretical Frameworks: Apply density functional theory (DFT) to model solvation effects and predict reactive intermediates. Compare computational results with experimental kinetic data .
- Data Triangulation: Cross-validate findings using multiple techniques (e.g., HPLC for byproduct analysis, FTIR for functional group tracking) .
Advanced: How can membrane separation technologies improve the purification of this compound from complex mixtures?
Methodological Answer:
- Process Design:
- Nanofiltration: Use ceramic membranes with MWCO <300 Da to separate the compound from high-MW impurities .
- Simulation Tools: Optimize transmembrane pressure and flow rates using computational fluid dynamics (CFD) models .
- Quality Control: Integrate inline PAT (Process Analytical Technology) sensors (e.g., Raman spectroscopy) for real-time monitoring of purity and yield .
Advanced: What methodological approaches link the compound’s pharmacokinetic behavior to its molecular interactions?
Methodological Answer:
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., adenosine receptors) .
- In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement assays) to validate computational predictions .
- Metabolite Tracking: Employ LC-MS/MS to identify phase I/II metabolites in hepatocyte models, correlating structural modifications with activity .
Basic: What are the best practices for long-term storage to maintain the compound’s stability?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C in amber vials under inert gas (argon) to prevent hydrolysis/oxidation .
- Stability Monitoring: Perform quarterly HPLC analyses to detect degradation products. Use accelerated aging studies to extrapolate shelf-life under varying temperatures .
Advanced: How can researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework: Systematically review experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines. Apply statistical tools (e.g., random-effects models) to quantify heterogeneity .
- Standardization: Advocate for harmonized assay protocols (e.g., fixed incubation times, standardized solvent concentrations) in collaborative studies .
Advanced: What advanced spectroscopic techniques elucidate the compound’s conformational dynamics?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
